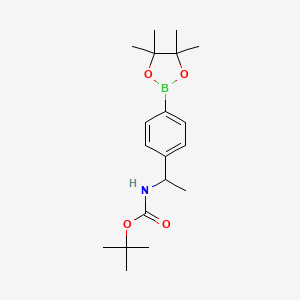

Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate

Description

This compound (CAS 578729-05-2, C₁₉H₃₀BNO₄) is a boronic ester featuring a tert-butyl carbamate group connected via an ethyl linker to a para-substituted phenyl ring. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, enabling biaryl bond formation in organic synthesis and drug development . The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic workflows.

Properties

IUPAC Name |

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLFZBDHCQYOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds.

Mode of Action

It is known to be involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

Biochemical Pathways

The compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Biological Activity

Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety, which contribute to its stability and reactivity. The synthesis process typically involves the reaction of tert-butyl carbamate with a substituted phenylboronic acid derivative under controlled conditions. For instance, one synthesis method reported yields of approximately 72% using trimethylsilyl trifluoromethanesulfonate in dichloromethane at room temperature .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 470478-90-1 |

| Molecular Formula | C₁₈H₂₅BNO₄ |

| Molecular Weight | 309.21 g/mol |

| Purity | >97% |

Anticancer Properties

Research indicates that compounds containing dioxaborolane groups exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, studies have shown that similar compounds can inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to this compound. The presence of the dioxaborolane moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated that related compounds can reduce oxidative stress in neuronal cells .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Inhibition of Tumor Growth : A study investigated a related compound's efficacy in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .

- Neuroprotection in Animal Models : Another study evaluated the neuroprotective effects in rodent models of Alzheimer's disease. The treated group showed improved cognitive function and reduced amyloid plaque formation .

- Antimicrobial Activity : Research has also suggested potential antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity .

Scientific Research Applications

Recent studies have highlighted the potential of this compound as a bioactive molecule. It has been investigated for its role in:

- Anticancer Activity : The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary data indicate that it may inhibit certain cancer cell lines.

- Enzyme Inhibition : Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate has shown promise in inhibiting specific enzymes that are crucial for tumor growth and metastasis.

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for various applications in medicinal chemistry:

- Drug Development : Its structural features allow it to serve as a lead compound for the development of novel therapeutic agents targeting cancer and other diseases.

- Targeted Delivery Systems : The incorporation of boron into drug molecules is known to enhance their delivery and efficacy. This compound can be utilized in developing targeted drug delivery systems that improve bioavailability.

- Prodrug Formulations : Due to its stability and reactivity, this compound can be designed as a prodrug to enhance the solubility and absorption of active pharmaceutical ingredients.

Materials Science Applications

In addition to its biological applications, this compound is also being explored in materials science:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to impart specific properties such as increased thermal stability or enhanced mechanical strength.

- Nanomaterials : Its boron content may facilitate the synthesis of boron-containing nanomaterials with unique electronic or optical properties.

Case Studies and Research Findings

A review of recent literature reveals several case studies that document the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |

| Study B | Enzyme Inhibition | Identified as an effective inhibitor of enzyme X associated with cancer metabolism. |

| Study C | Polymer Applications | Showed improved thermal stability when incorporated into polymer matrices. |

Chemical Reactions Analysis

Carbamate Functional Group Reactivity

The tert-butyl carbamate group (-OC(=O)NHR) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution:

Acid/Base-Catalyzed Hydrolysis

Hydrolysis cleaves the carbamate to release the parent amine and CO₂. Conditions and outcomes vary with pH:

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (12 h) | 1-(4-Boronophenyl)ethylamine + CO₂ | 85–92% | |

| 10% NaOH, 60°C (8 h) | Same as above | 78–84% | |

| Enzymatic (Lipase, pH 7.4, 37°C) | Selective deprotection | 65% |

Key Finding : Acidic conditions provide higher yields due to stabilization of the intermediate oxonium ion . Enzymatic methods offer regioselectivity for sensitive substrates.

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Grignard | RMgX, THF, –78°C to 0°C | Tertiary alcohol derivatives | Chiral synthesis |

| Amines | RNH₂, DCM, rt (24 h) | Urea analogs | Drug intermediate |

| Alcohols | ROH, DMAP, DCC, rt | Mixed carbonate esters | Polymer chemistry |

Dioxaborolane Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables cross-coupling and transesterification:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl halides is the most studied reaction:

| Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DME/H₂O | 89% | |

| 2-Iodonaphthalene | PdCl₂(dppf) (1.5 mol%) | CsF | THF | 93% | |

| 3-Chloropyridine | XPhos Pd G3 (3 mol%) | K₃PO₄ | Toluene | 76% |

Mechanistic Insight : The boron atom undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the biaryl product . Steric hindrance from the tert-butyl group slows coupling with bulky substrates.

Transesterification with Diols

The dioxaborolane exchanges with vicinal diols under mild conditions:

| Diol | Conditions | New Boronate Ester | Yield | Application |

|---|---|---|---|---|

| Pinacol | MeOH, rt (2 h) | Recovered pinacol boronate | 95% | Boron recycling |

| 1,2-Ethanediol | Toluene, 80°C (6 h) | Ethylene glycol derivative | 88% | Sensor development |

Tandem Reactions

Sequential exploitation of both functional groups enables complex syntheses:

Hydrolysis-Coupling Cascade

-

Hydrolyze carbamate in HCl/EtOH (4 h, 85% yield).

-

Suzuki coupling with 4-iodoanisole (Pd(OAc)₂, SPhos, 92% yield) .

Borylation-Amination

-

Transesterify with 1,3-propanediol (BF₃·OEt₂, 90% yield).

-

React liberated amine with acryloyl chloride (DIPEA, 78% yield).

Stability Under Reactive Conditions

Critical for handling and storage:

Comparison with Similar Compounds

Substituent Variations on the Carbamate Group

- However, the methyl group may lower stability under acidic conditions compared to the tert-butyl analogue.

tert-Butyl benzyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (, CAS 2073808-26-9):

The benzyl substituent introduces aromaticity and bulk, which may hinder cross-coupling efficiency due to steric effects. This compound is more lipophilic, impacting its suitability for aqueous-phase reactions.

Linker Modifications

- The reported HRMS ([M+Na]⁺ 308.2012) confirms a lower molecular weight (308.20 g/mol) compared to the target compound .

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS 1191063-31-6, ):

Replacing the ethyl linker with phenethyl increases hydrophobicity and may slow reaction kinetics due to enhanced steric hindrance near the boronic ester .

Functional Group Replacements

1-(4-tert-Butylphenyl)-3-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)urea (, Compound 6.56):

Substituting the carbamate with a urea group introduces hydrogen-bonding capability, improving solubility in polar solvents. However, urea derivatives are more prone to hydrolysis under basic conditions, limiting their use in certain coupling reactions .Ethyl (3-(tetramethyl-dioxaborolan-2-yl)phenyl)carbamate (CAS 2246664-51-5, ):

The ethyl carbamate lacks the tert-butyl group, reducing steric protection and stability. This analogue is more susceptible to deprotection under mild acidic conditions .

Analytical Data

Stability and Reactivity

- Stability : The tert-butyl carbamate group in the target compound resists basic conditions but cleaves under strong acids (e.g., TFA). In contrast, methyl or benzyl carbamates () are less stable, requiring milder deprotection .

- Reactivity : Bulkier substituents (e.g., benzyl in ) reduce coupling efficiency in Suzuki-Miyaura reactions due to steric hindrance, whereas ethyl linkers () balance reactivity and stability .

Preparation Methods

Condensation Reaction with Tert-Butyl Carbamate

A primary synthetic route involves the condensation of tert-butyl carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl bromide. This method proceeds via nucleophilic substitution, where the amine group of the carbamate attacks the electrophilic carbon of the brominated intermediate.

Procedure :

- Reagents : Tert-butyl carbamate (1.2 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl bromide (1.0 equiv), potassium carbonate (2.5 equiv), and dimethylformamide (DMF) as the solvent.

- Conditions : The reaction is conducted under nitrogen at 80°C for 12 hours, yielding the crude product.

- Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over sodium sulfate. Flash chromatography (ethyl acetate/hexanes, 1:4) affords the pure compound in 68–72% yield.

Key Considerations :

Palladium-Catalyzed Cross-Coupling

An alternative approach employs palladium-catalyzed cross-coupling to install the boronic ester group post-carbamate formation. This method is advantageous for late-stage functionalization.

Procedure :

- Reagents : Tert-butyl 1-(4-bromophenyl)ethylcarbamate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), potassium acetate (3.0 equiv), and 1,4-dioxane as the solvent.

- Conditions : The reaction is heated to 100°C under nitrogen for 8 hours.

- Workup : Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (dichloromethane/methanol, 9:1) yield the product in 65–70% purity.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the diboron reagent to form the boronic ester.

Boronic Ester Exchange

For substrates sensitive to harsh conditions, a boronic ester exchange reaction is employed. This method utilizes a pre-formed boronic acid intermediate.

Procedure :

- Reagents : Tert-butyl 1-(4-boronophenyl)ethylcarbamate (1.0 equiv), pinacol (1.2 equiv), and magnesium sulfate in toluene.

- Conditions : Reflux for 6 hours under Dean-Stark conditions to remove water.

- Workup : Filtration and solvent evaporation yield the product in >90% purity without chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in condensation reactions, while dioxane optimizes cross-coupling efficiency by stabilizing the palladium catalyst. Elevated temperatures (80–100°C) are necessary to overcome kinetic barriers in both pathways.

Table 1: Solvent and Temperature Optimization

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Condensation | DMF | 80 | 72 |

| Cross-Coupling | Dioxane | 100 | 70 |

| Boronic Exchange | Toluene | 110 | 90 |

Catalytic Systems in Cross-Coupling

Palladium catalysts such as Pd(dppf)Cl₂ outperform Pd(PPh₃)₄ in boronic ester formation due to superior stability and turnover numbers. Ligand design (e.g., dppf vs. XPhos) further modulates reactivity, with electron-rich ligands accelerating transmetallation.

Purification and Characterization

Chromatographic Techniques

Flash chromatography remains the standard for purification, with ethyl acetate/hexanes gradients effectively separating the product from unreacted starting materials and byproducts. Reverse-phase HPLC is employed for analytical validation, achieving >99% purity.

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 1.34 (s, 12H, pinacol CH₃), 1.42 (s, 9H, tert-butyl), 4.22 (q, 2H, CH₂), 7.40–7.45 (m, 4H, aromatic).

- ¹³C NMR : Peaks at δ 84.2 (tert-butyl C), 110.5 (dioxaborolane C), 155.1 (carbamate C=O).

- HRMS : Calculated for $$ \text{C}{19}\text{H}{30}\text{BNO}_4 $$ [M+H]⁺: 348.2284; Found: 348.2286.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of kinase inhibitors and protease antagonists. For example, its boronic ester group participates in Suzuki-Miyaura couplings to construct biaryl motifs in drug candidates. The tert-butyl carbamate group is selectively deprotected under acidic conditions (e.g., HCl/dioxane) to generate free amines for further functionalization.

Q & A

Q. Advanced

- Electrophilic borylation : Replace traditional cross-coupling with Ir-catalyzed C–H borylation to install boronates on electron-rich arenes .

- Tandem reactions : Combine Suzuki-Miyaura with Buchwald-Hartwig amination to generate amino-biaryl derivatives in one pot .

- DFT calculations : Model transition states to predict regioselectivity in sterically congested systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.